

Agathisflavone cytotoxicity Vero cells CC50

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Agathisflavone

CAS No.: 28441-98-7

Cat. No.: S517515

Get Quote

Cytotoxicity Profile of Agathisflavone

The table below summarizes existing cytotoxicity data for **agathisflavone** from recent studies, which can serve as a reference for your experimental planning.

Cell Type	Organism/Tissue	Test Compound	Exposure Time	Cytotoxicity Assessment & Key Findings	Citation
Glial cells (mixed astrocytes/microglia)	Newborn Wistar rat cortex	Agathisflavone	24 hours	MTT assay: No significant cytotoxicity at concentrations of 0.1, 1, and 10 μ M. [1]	
Microglia	Newborn Wistar rat cortex	Agathisflavone (1 μ M) with/without LPS (1 μ g/mL)	24 hours	MTT assay: Treatment did not induce cytotoxicity. [2]	
Neuronal PC12 cells	Rat adrenal gland	Conditioned medium from microglia treated with	24 hours	Morphological and protein analysis: Medium from	

Cell Type	Organism/Tissue	Test Compound	Exposure Time	Cytotoxicity Assessment & Key Findings	Citation
		Agathisflavone and LPS		Agathisflavone-treated microglia preserved neurites and increased β -tubulin III expression, indicating neuroprotection and absence of cytotoxic effects. [2]	

Vero Cell Cytotoxicity (CC50) Experimental Protocol

Although direct data on **agathisflavone** is unavailable, the following established protocol for assessing Vero cell CC50 can be applied to your research [3].

- **Objective:** To determine the concentration of a compound that reduces the viability of Vero cells (African green monkey kidney cells) by 50% (CC50) after a set exposure time.
- **Key Reagents and Equipment:**
 - **Cell Line:** Vero cells (e.g., ATCC CCL-81).
 - **Compound: Agathisflavone.** Prepare a stock solution in DMSO and subsequent dilutions in cell culture medium. Ensure the final DMSO concentration is non-cytotoxic (typically $\leq 0.1-1\%$).
 - **Assay Kit:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
 - **Equipment:** Cell culture incubator (37°C, 5% CO₂), microplate reader.
- **Step-by-Step Procedure:**
 - **Cell Seeding:** Seed Vero cells in a 96-well plate at a density that ensures 70-90% confluence at the end of the assay (e.g., 1×10^4 cells/well). Incubate for 24 hours to allow cell attachment.

- **Compound Treatment:** Prepare serial dilutions of **agathisflavone** in culture medium. Replace the medium in the wells with the compound-containing medium. Include a negative control (medium with vehicle only) and a blank control (medium without cells). Each concentration and control should have multiple replicates.
- **Incubation:** Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours). The chosen timeframe should be specified when reporting the CC50.
- **Viability Assessment (MTT Assay):**
 - Add MTT solution to each well to a final concentration of 1 mg/mL.
 - Incubate for 2-4 hours at 37°C to allow formazan crystal formation.
 - Carefully remove the medium and dissolve the formed formazan crystals in a solubilization solution (e.g., 20% SDS w/v in 50% DMF, pH 4.7).
 - Incubate overnight at 37°C to ensure complete dissolution.
- **Data Acquisition and Analysis:**
 - Measure the optical density (OD) of each well at 540 nm using a microplate reader.
 - Calculate the percentage of cell viability for each test well: $(OD_{\text{test}} - OD_{\text{blank}}) / (OD_{\text{negative_control}} - OD_{\text{blank}}) * 100$.
 - Use non-linear regression analysis (e.g., log(inhibitor) vs. response model) on graphing software to determine the CC50 value from the dose-response curve.

Frequently Asked Questions

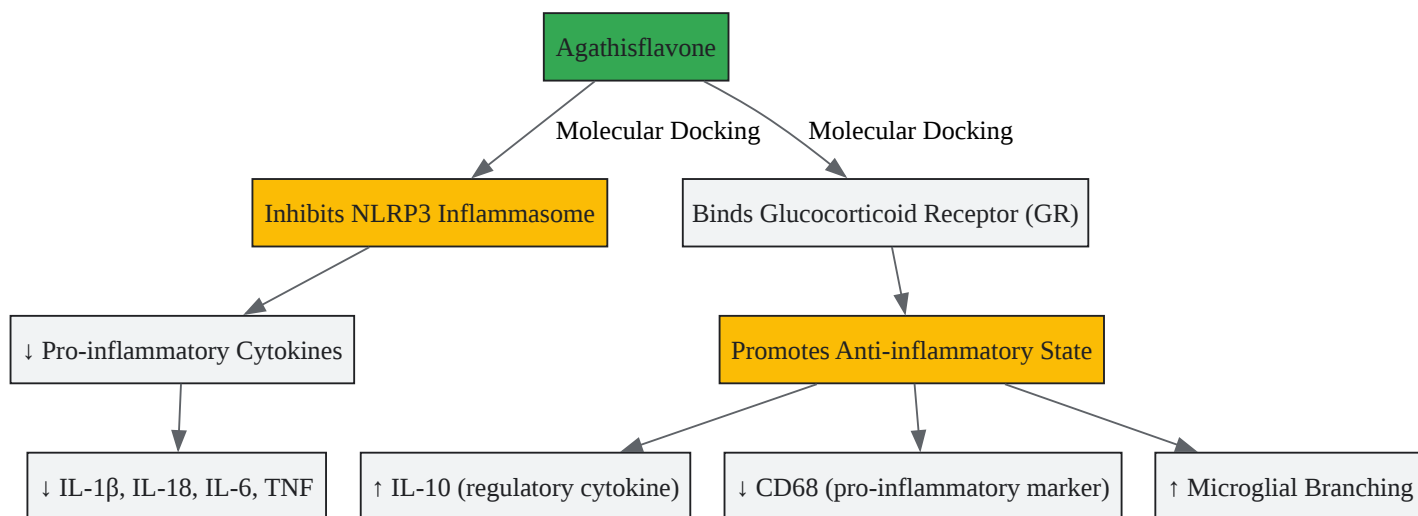
Q: I cannot find a CC50 value for agathisflavone in Vero cells. What should I do? **A:** This is a common situation for many natural compounds. You will need to determine the CC50 experimentally using the protocol above. The available data from rat glial and microglial cells showing no cytotoxicity at 1-10 µM provides a promising starting concentration range for your initial tests [2] [1].

Q: How can I predict the potential cytotoxicity of agathisflavone before running experiments? **A:** Computational models can provide initial insights. One study developed a naïve Bayesian model to predict Vero cell cytotoxicity (CC50) based on molecular structure [3]. You could use such a model by inputting the SMILES notation of **agathisflavone** to get a preliminary cytotoxicity probability.

Q: The MTT assay for my agathisflavone samples shows high background. What could be the cause? **A:** **Agathisflavone**, like many flavonoids, has intrinsic color and redox activity, which can interfere with colorimetric assays like MTT. It is crucial to include control wells containing the compound at all tested concentrations *without cells* to account for this background signal during OD measurement and calculation [3].

Mechanism of Action & Broader Context

Understanding **agathisflavone**'s known biological targets can help you design more comprehensive experiments. Current research indicates it has potent anti-neuroinflammatory effects, which are relevant for neurodegenerative disease research.



[Click to download full resolution via product page](#)

The diagram above summarizes the key anti-inflammatory mechanisms of **agathisflavone** identified in microglial studies [2] [1]. This context is valuable for interpreting your cytotoxicity results, as activation of these pathways may be associated with its therapeutic window.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. The Biflavonoid Agathisflavone Regulates Microglial and ... [mdpi.com]
2. The Flavonoid Agathisflavone Directs Brain Microglia ... [pmc.ncbi.nlm.nih.gov]
3. Naïve Bayesian Models for Vero - PMC Cell Cytotoxicity [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Agathisflavone cytotoxicity Vero cells CC50]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b517515#agathisflavone-cytotoxicity-vero-cells-cc50>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com